molecular formula C24H34N4O5S B022066 Glimepiride-d5 CAS No. 1028809-90-6

Glimepiride-d5

カタログ番号 B022066
CAS番号: 1028809-90-6
分子量: 495.6 g/mol
InChIキー: WIGIZIANZCJQQY-SGEUAGPISA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

Glimepiride synthesis involves innovative and practical methodologies. For instance, Tanwar et al. (2017) described a novel approach for glimepiride synthesis through the preparation of a carbamate of 3-ethyl-4-methyl-1H-pyrrol-2(5H)-one and its subsequent reactions, avoiding the use of hazardous chemicals like phosgene (Tanwar, Vaghela, & Gill, 2017). Additionally, Chavan et al. (2020) highlighted a scalable synthesis of an important glimepiride building block, demonstrating an easily scalable route and reduced reaction steps for industrial-scale production (Chavan, Pawar, Patil, Kadam, & Shinde, 2020).

Molecular Structure Analysis

The study of glimepiride's molecular structure involves comprehensive techniques like X-ray crystallography and spectroscopy. Bian et al. (2019) synthesized a multidrug crystal of glimepiride, revealing enhancements in pharmaceutical properties through structural analysis (Bian, Jiang, Gan, Guan, Zhang, Cai, & Hu, 2019).

Chemical Reactions and Properties

Research on glimepiride's chemical reactions includes its interaction with various chemicals and its behavior under different conditions. Jose and Iqbal (2013) explored the synthesis and characterization of a glimepiride-neodymium complex, providing insights into its chemical reactivity (Jose & Iqbal, 2013).

Physical Properties Analysis

The physical properties of glimepiride, such as solubility and stability, have been investigated to improve its pharmaceutical performance. Ammar et al. (2006) aimed at enhancing glimepiride's solubility and dissolution rate, indicating significant improvements in its biological performance (Ammar, Salama, Ghorab, & Mahmoud, 2006).

Chemical Properties Analysis

Explorations into glimepiride's chemical properties have led to the development of various complexes with metals, showcasing its versatile chemical nature. Jacob (2013) studied the synthesis and characterization of a Zinc complex with glimepiride, offering insights into its chemical behavior and potential pharmaceutical benefits (Jacob, 2013).

科学的研究の応用

  • Glimepiride significantly improves insulin resistance in elderly patients with type 2 diabetes, potentially through increased plasma adiponectin and decreased plasma TNF-alpha (Tsunekawa et al., 2003).

  • It is also noted for reducing body weight gain in elderly patients with type 2 diabetes mellitus (Inoue et al., 2003).

  • The combination of glimepiride with pioglitazone or rosiglitazone improves glycemic control and lipid profile in patients with type 2 diabetes and metabolic syndrome (Derosa et al., 2004).

  • Research on Zein nanoparticles/PLGA triblock copolymers-based in situ gel forming intramuscular implants suggests that they can control the release of glimepiride, enhancing the effectiveness of diabetes treatment (Ahmed et al., 2016).

  • Glimepiride-cyclodextrin-polymer systems have been found to significantly improve the therapeutic efficacy of the drug in treating type 2 diabetes (Ammar et al., 2006).

  • The drug is also known to enhance the proliferation and differentiation of osteoblasts by activating the PI3K/Akt pathway, which is significant in bone health (Ma et al., 2010).

  • Glimepiride is a direct insulin secretagogue, increasing insulin secretion in response to glucose, and is a preferred treatment for Type 2 diabetes (McCall, 2001).

  • It improves both first and second phases of insulin secretion in individuals with type 2 diabetes, although it does not affect insulin sensitivity (Korytkowski et al., 2002).

  • Glimepiride's binding affinity to beta-cell sulfonylurea receptors differs from that of glibenclamide, which has implications for its pharmacological profile (Müller et al., 1994).

  • Chitosan films for transdermal delivery of glimepiride have shown marked therapeutic efficacy, sustained for about 48 hours, which could increase patient compliance and control of the disease (Ammar et al., 2008).

特性

IUPAC Name

3-methyl-N-[2-[4-[(4-methylcyclohexyl)carbamoylsulfamoyl]phenyl]ethyl]-5-oxo-4-(1,1,2,2,2-pentadeuterioethyl)-2H-pyrrole-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H34N4O5S/c1-4-21-17(3)15-28(22(21)29)24(31)25-14-13-18-7-11-20(12-8-18)34(32,33)27-23(30)26-19-9-5-16(2)6-10-19/h7-8,11-12,16,19H,4-6,9-10,13-15H2,1-3H3,(H,25,31)(H2,26,27,30)/i1D3,4D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIGIZIANZCJQQY-SGEUAGPISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(CN(C1=O)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCC(CC3)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C1=C(CN(C1=O)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCC(CC3)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H34N4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Glimepiride-d5

CAS RN

1028809-90-6
Record name 3-methyl-N-[2-[4-[(4-methylcyclohexyl)carbamoylsulfamoyl]phenyl]ethyl]-5-oxo-4-(1,1,2,2,2-pentadeuterioethyl)-2H-pyrrole-1-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Glimepiride-d5
Reactant of Route 2
Reactant of Route 2
Glimepiride-d5
Reactant of Route 3
Reactant of Route 3
Glimepiride-d5
Reactant of Route 4
Reactant of Route 4
Glimepiride-d5
Reactant of Route 5
Reactant of Route 5
Glimepiride-d5
Reactant of Route 6
Reactant of Route 6
Glimepiride-d5

Citations

For This Compound
5
Citations
XJ Ni, ZZ Wang, DW Shang, M Zhang, JQ Hu… - … of Chromatography B, 2014 - Elsevier
… In the present study, deuterium-labeled analogs of glimepiride-d5 and pioglitazone-d4 were used as IS to eliminate any variation in retention time, recovery or matrix effect caused by …
Number of citations: 21 www.sciencedirect.com
VK Dawra, DL Cutler, S Zhou, R Krishna… - Clinical …, 2019 - Wiley Online Library
… Glimepiride was extracted from 50 μL of human plasma using a solid-phase extraction 96-well plate with methanol and water, and glimepiride-d5 as the internal standard. The extracted …
Number of citations: 24 accp1.onlinelibrary.wiley.com
T Sasaki, Y Seino, A Fukatsu, M Ubukata, S Sakai… - Advances in …, 2015 - Springer
… of glimepiride, metformin, miglitol, and sitagliptin were determined by separate, validated LC–MS/MS methods with stable isotope-labeled internal standards (glimepiride-d5, metformin-…
Number of citations: 12 link.springer.com
K Smith, KL Johnson-Davis… - The Journal of Applied …, 2023 - academic.oup.com
Background Broad-spectrum drug screening is offered by many clinical laboratories to support investigation of possible drug exposures. The traditional broad-spectrum drug screen …
Number of citations: 1 academic.oup.com
V Munkhammar - 2023 - diva-portal.org
Wastewater treatment plants (WWTPs) are originally not constructed to remove pharmaceuticals from the wastewater. Biological treatment technologies used in many WWTPs today, eg, …
Number of citations: 0 www.diva-portal.org

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。